Anti-parasitic agent 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

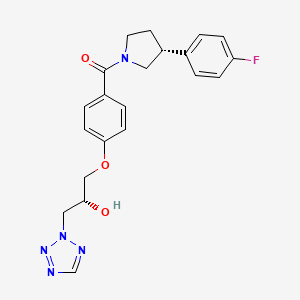

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22FN5O3 |

|---|---|

Molecular Weight |

411.4 g/mol |

IUPAC Name |

[(3R)-3-(4-fluorophenyl)pyrrolidin-1-yl]-[4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl]methanone |

InChI |

InChI=1S/C21H22FN5O3/c22-18-5-1-15(2-6-18)17-9-10-26(11-17)21(29)16-3-7-20(8-4-16)30-13-19(28)12-27-24-14-23-25-27/h1-8,14,17,19,28H,9-13H2/t17-,19+/m0/s1 |

InChI Key |

RMWYAYFMEWWLSK-PKOBYXMFSA-N |

Isomeric SMILES |

C1CN(C[C@H]1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC[C@@H](CN4N=CN=N4)O |

Canonical SMILES |

C1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OCC(CN4N=CN=N4)O |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Elucidating the Mechanism of Action of a Novel Anti-parasitic Compound

Title: Anti-parasitic Agent 3: Mechanism of Action Analysis as a Selective Inhibitor of the Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)

Audience: Researchers, scientists, and drug development professionals

Version: 1.0

Abstract

The identification of novel anti-parasitic agents with unique mechanisms of action is critical to overcoming the challenges of drug resistance. This document details the preclinical characterization of this compound (APA-3), a potent and selective inhibitor of a key parasitic enzyme. Through a series of biochemical and cellular assays, we have determined that APA-3 exerts its anti-parasitic effects by targeting Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), a central regulator of parasite motility, invasion, and egress. This whitepaper provides a comprehensive overview of the experimental data, detailed protocols, and the elucidated signaling pathway, establishing a robust foundation for the continued development of APA-3 as a promising therapeutic candidate.

Introduction

Toxoplasma gondii, an obligate intracellular parasite, is a major cause of opportunistic infections worldwide. The emergence of resistance to current therapies necessitates the discovery of new drugs that act on novel targets. Protein kinases are essential for regulating a wide range of cellular processes, making them attractive targets for drug development. One such family of kinases, the Calcium-Dependent Protein Kinases (CDPKs), is found in plants and apicomplexan parasites but is absent in mammals, presenting an ideal selectivity window for therapeutic intervention.

This compound (APA-3) was identified through a high-throughput phenotypic screen against T. gondii tachyzoites. Initial studies revealed potent activity against the parasite with minimal host cell toxicity. This document outlines the subsequent investigation into its mechanism of action, which has conclusively identified TgCDPK1 as the primary molecular target.

Biochemical and Cellular Activity of APA-3

The inhibitory activity of APA-3 was assessed through a combination of in vitro enzymatic assays and in vivo cellular assays. The compound demonstrates high potency against the target enzyme and significant efficacy in inhibiting parasite proliferation.

In Vitro Kinase Inhibition

The inhibitory potential of APA-3 was measured against recombinant TgCDPK1 and a panel of human kinases to determine its selectivity.

Table 1: In Vitro Inhibitory Activity of APA-3

| Target Kinase | IC50 (nM) | Description |

|---|---|---|

| TgCDPK1 | 15.2 ± 3.5 | Target T. gondii kinase |

| PKA (Human) | > 10,000 | Human Serine/Threonine Kinase |

| PKC (Human) | > 10,000 | Human Serine/Threonine Kinase |

| SRC (Human) | 8,500 ± 450 | Human Tyrosine Kinase |

| ABL (Human) | > 10,000 | Human Tyrosine Kinase |

Data are presented as the mean ± standard deviation from three independent experiments.

Anti-parasitic Cellular Activity

The efficacy of APA-3 was evaluated in a cell-based assay using T. gondii tachyzoites infecting human foreskin fibroblast (HFF) host cells.

Table 2: Cellular Efficacy of APA-3 against T. gondii

| Assay Type | Parameter | Value |

|---|---|---|

| Parasite Proliferation | EC50 | 85 nM |

| Host Cell Viability (HFF) | CC50 | > 50 µM |

| Selectivity Index | CC50 / EC50 | > 588 |

The high selectivity index underscores the compound's specificity for the parasite.

Target Engagement and Pathway Analysis

To confirm that APA-3 engages TgCDPK1 within the parasite and to understand the downstream consequences of this inhibition, we employed a Cellular Thermal Shift Assay (CETSA) and phosphoproteomics.

Target Engagement Confirmation via CETSA

CETSA is a powerful technique to verify target engagement in a cellular context. The binding of a ligand, such as APA-3, to its target protein, TgCDPK1, confers thermal stability.

Table 3: CETSA Results for TgCDPK1 with APA-3

| Treatment Group | Melting Temperature (Tm) (°C) | Temperature Shift (ΔTm) (°C) |

|---|---|---|

| Vehicle (DMSO) | 48.5 | - |

| APA-3 (10 µM) | 55.2 | +6.7 |

A significant positive shift in the melting temperature of TgCDPK1 in the presence of APA-3 confirms direct binding in the intracellular environment.

Elucidated Signaling Pathway

TgCDPK1 is a critical node in the calcium signaling pathway of T. gondii. Upon an increase in intracellular Ca2+, TgCDPK1 is activated, leading to the phosphorylation of multiple downstream substrates, including Myosin A (MyoA) and GAP45, which are essential components of the parasite's motor complex required for gliding motility and host cell invasion.

Caption: APA-3 inhibits TgCDPK1, blocking the phosphorylation of motor complex proteins.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes the method used to measure the concentration of APA-3 required to inhibit 50% of TgCDPK1 enzymatic activity.

-

Reagents and Materials:

-

Recombinant full-length TgCDPK1

-

Biotinylated peptide substrate (Syntide-2)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

APA-3 stock solution in DMSO

-

384-well microplates

-

ADP-Glo™ Kinase Assay kit (Promega)

-

-

Procedure:

-

Prepare a serial dilution of APA-3 in DMSO, followed by a 1:100 dilution in kinase buffer.

-

Add 2.5 µL of diluted APA-3 or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2.5 µL of a 2x enzyme solution (containing TgCDPK1) to each well.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing ATP and Syntide-2).

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve in GraphPad Prism.

-

Cellular Thermal Shift Assay (CETSA) Workflow

This protocol confirms the binding of APA-3 to TgCDPK1 in intact parasite cells.

Rise of Resistance Calls for Novel Anti-Parasitic Compounds: A Technical Guide

For Immediate Release

In the face of mounting resistance to existing treatments, the scientific community is urgently seeking novel chemical entities to combat parasitic diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis, characterization, and mechanisms of action of promising new anti-parasitic compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways to accelerate the discovery and development of next-generation anti-parasitic therapies.

Emerging Classes of Anti-Parasitic Compounds: A Quantitative Overview

Recent research has identified several classes of compounds with significant anti-parasitic activity. This section summarizes the in vitro efficacy of representative molecules from three promising classes: thiosemicarbazones, pyrazole hybrids, and aurones.

Table 1: In Vitro Activity of Novel Thiosemicarbazone Derivatives against Leishmania spp.

| Compound | Target Species | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Chalcone-thiosemicarbazone 5a | L. amazonensis (intracellular amastigotes) | 3.40 | >51.28 | 15.05 | [1] |

| Chalcone-thiosemicarbazone 5b | L. amazonensis (intracellular amastigotes) | 5.95 | >54.28 | >9.12 | [1] |

| Chalcone-thiosemicarbazone 5e | L. amazonensis (promastigotes) | 5.22 ± 0.75 | >51.28 | >9.82 | [1] |

| Indole-thiosemicarbazone 4 | L. amazonensis | 5.60 | - | - | [2] |

| Indole-thiosemicarbazone 9 | L. amazonensis | 4.36 | - | - | [2] |

| Limonene-derived TSCs | L. amazonensis (promastigotes) | < 9 | - | - | [2] |

Table 2: In Vitro Activity of Novel Pyrazole Hybrids against Trypanosoma cruzi

| Compound | Target Form | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |

| Pyrazole-benzimidazole 1i | Intracellular amastigotes | 6.6 | >300 | >45 | [3] |

| Pyrazole-benzimidazole 1j | Intracellular amastigotes | 9.4 | >300 | >31.9 | [3] |

| Pyrazole-carboxamide 3j | Intracellular amastigotes | 2.75 ± 0.62 | >500 | >181 | [4] |

| Pyrazole-carboxamide 3m | Intracellular amastigotes | 3.58 ± 0.25 | >500 | >139 | [4] |

| Pyrazole 2-amino-1,3,4-thiadiazole 4d | L. amazonensis (promastigotes) | 14.7 | - | 9.14 - 14.56 | [5][6] |

Table 3: In Vitro and In Vivo Activity of Aurone Derivatives against Schistosoma mansoni

| Compound | Assay Type | Concentration/Dose | Effect | Reference |

| Thiophenyl aurone derivative 18 | In vivo (mouse model) | 400 mg/kg (single oral dose) | 65% worm burden reduction, 70% egg reduction | [7][8] |

| Aurone derivatives | In vivo (mouse model) | 400 mg/kg (single oral dose) | 35% - 65% worm burden reduction, 25% - 70% egg reduction | [7][8] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of the highlighted anti-parasitic compounds, as well as the protocols for in vitro anti-parasitic assays.

Synthesis of Novel Anti-Parasitic Compounds

2.1.1. Synthesis of Thiosemicarbazone Derivatives

A general procedure for the synthesis of thiosemicarbazone derivatives involves the condensation reaction between a suitable carbonyl compound (aldehyde or ketone) and a thiosemicarbazide.

-

Materials: Appropriate aldehyde/ketone, thiosemicarbazide or its derivatives (e.g., 4-phenyl-3-thiosemicarbazide), ethanol, catalytic amount of a suitable acid (e.g., acetic acid).

-

Procedure:

-

Dissolve the aldehyde or ketone in ethanol.

-

Add an equimolar amount of the thiosemicarbazide derivative to the solution.

-

Add a few drops of the acid catalyst.

-

Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[9][10]

-

2.1.2. Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives can be achieved through a cyclization reaction of hydrazones.

-

Materials: Hydrazones derived from galloyl hydrazide and substituted aromatic ketones, phosphoryl trichloride (POCl₃), dry dimethylformamide (DMF).

-

Procedure:

-

To an ice-stirred solution of the hydrazone (1 mol) in dry DMF (10 mL), slowly add POCl₃ (0.01 mol).

-

After the addition is complete, allow the mixture to cool.

-

Reflux the reaction mixture at 70°C for 4 hours.

-

Pour the reaction mixture onto ice water and neutralize with a dilute sodium hydroxide solution.

-

Let the mixture stand for 24 hours to allow for complete precipitation of the product.

-

Collect the solid product by filtration and recrystallize from ethyl acetate for purification.[11]

-

2.1.3. Synthesis of Aurone Derivatives

Aurones can be synthesized via the oxidative cyclization of the corresponding chalcones.

-

Materials: 2'-hydroxychalcone, mercury(II) acetate, pyridine.

-

Procedure:

-

Dissolve the 2'-hydroxychalcone in pyridine.

-

Add a molar equivalent of mercury(II) acetate to the solution.

-

Reflux the mixture for 1 hour.

-

After cooling, pour the reaction mixture into a 10% aqueous HCl solution.

-

Extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure aurone.[12][13]

-

Characterization of Synthesized Compounds

The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer using an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight and elemental composition of the synthesized compounds.[12][14]

-

Infrared (IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the synthesized molecules.[11][15]

In Vitro Anti-Parasitic Activity Assays

2.3.1. Anti-Leishmanial Activity Assay

-

Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C. Axenic amastigotes can be obtained by transforming promastigotes at 32°C. Intracellular amastigote assays are performed using infected macrophages.

-

Assay Procedure:

-

Seed parasites (promastigotes, axenic amastigotes, or infected macrophages) in 96-well plates.

-

Add serial dilutions of the test compounds to the wells.

-

Include a positive control (e.g., pentamidine) and a negative control (vehicle).

-

Incubate the plates for 48-72 hours under appropriate conditions.

-

Determine parasite viability using a resazurin-based assay or by microscopic counting.

-

Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.[1][2]

-

2.3.2. Anti-Trypanosomal Activity Assay

-

Parasite Culture: Trypanosoma cruzi epimastigotes are grown in a liver infusion tryptose (LIT) medium. Trypomastigotes and intracellular amastigotes are obtained from infected mammalian cell cultures (e.g., Vero cells).

-

Assay Procedure:

-

Plate trypomastigotes or infected Vero cells in 96-well plates.

-

Treat the cells with various concentrations of the test compounds.

-

Use benznidazole as a positive control.

-

Incubate for 48-72 hours.

-

Quantify parasite survival using a colorimetric method (e.g., based on β-galactosidase activity in a reporter strain) or by microscopy.

-

2.3.3. Anti-Schistosomal Activity Assay

-

Parasite Maintenance: Adult Schistosoma mansoni worms are recovered from infected mice and maintained in a suitable culture medium.

-

Assay Procedure:

-

Place adult worms in 24-well plates containing the culture medium.

-

Expose the worms to different concentrations of the test compounds.

-

Use praziquantel as a positive control.

-

Monitor worm viability and motor activity microscopically over 72 hours.

-

Assess tegumental damage using confocal laser scanning microscopy after staining with appropriate fluorescent dyes.[7][8]

-

Mechanisms of Action and Target Pathways

Understanding the molecular targets and mechanisms of action of novel anti-parasitic compounds is crucial for rational drug design and overcoming resistance. This section explores the pathways affected by some of the identified compound classes.

Disruption of Calcium Homeostasis and Ergosterol Biosynthesis by Amiodarone in Trypanosoma cruzi

The repurposed drug amiodarone exhibits a dual mechanism of action against T. cruzi. It disrupts the parasite's intracellular calcium (Ca²⁺) homeostasis and inhibits the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane. This dual action leads to synergistic effects when combined with other ergosterol biosynthesis inhibitors like posaconazole.[16][17][18][19]

Amiodarone's dual mechanism against T. cruzi.

Inhibition of Pteridine Reductase 1 (PTR1) in Trypanosomes

Pteridine reductase 1 (PTR1) is a key enzyme in the folate and biopterin salvage pathway of trypanosomatids. This pathway is essential for the synthesis of DNA and other vital cellular components. As these parasites cannot synthesize folates de novo, they rely on scavenging them from their host. PTR1 provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR), a common anti-parasitic drug target. Therefore, dual inhibition of DHFR and PTR1 is a promising strategy for developing new anti-trypanosomal drugs.[20][21][22][23][24]

The role of PTR1 in the parasite's folate pathway.

Targeting Methionyl-tRNA Synthetase (MetRS) in Trypanosoma brucei

Methionyl-tRNA synthetase (MetRS) is an essential enzyme responsible for charging tRNA with methionine, a crucial step in protein synthesis. The Trypanosoma brucei MetRS (TbMetRS) has structural differences compared to its mammalian counterpart, making it an attractive target for selective inhibition. Novel inhibitors of TbMetRS have shown potent anti-trypanosomal activity by disrupting protein biosynthesis, leading to parasite death.[25][26][27][28][29]

Inhibition of protein synthesis via TbMetRS.

Conclusion and Future Directions

The compounds and methodologies presented in this technical guide represent the forefront of anti-parasitic drug discovery. The quantitative data underscores the potential of thiosemicarbazones, pyrazole hybrids, and aurones as lead scaffolds for further optimization. The detailed experimental protocols provide a practical framework for researchers to synthesize, characterize, and evaluate novel anti-parasitic agents. Furthermore, the elucidation of key target pathways offers a rational basis for the design of next-generation therapies that are both potent and selective.

Future efforts should focus on structure-activity relationship (SAR) studies to enhance the efficacy and safety profiles of these compound classes. Additionally, the exploration of novel drug delivery systems and combination therapies will be crucial in overcoming the challenges of drug resistance and achieving effective parasite clearance. The integration of computational and experimental approaches will continue to be a vital strategy in the ongoing fight against parasitic diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]

- 6. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antischistosomal properties of aurone derivatives against juvenile and adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. jptcp.com [jptcp.com]

- 11. chemmethod.com [chemmethod.com]

- 12. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpab.com [ijpab.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amiodarone has intrinsic anti-Trypanosoma cruzi activity and acts synergistically with posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Rationale for Use of Amiodarone and its Derivatives for the Treatment of Chagas' Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

- 20. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. High-resolution structures of Trypanosoma brucei pteridine reductase ligand complexes inform on the placement of new molecular entities in the active site of a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase [mdpi.com]

- 24. usiena-air.unisi.it [usiena-air.unisi.it]

- 25. Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Selective Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Trypanosoma brucei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Identification of Potent Inhibitors of the Trypanosoma brucei Methionyl-tRNA Synthetase via High Throughput Orthogonal Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

"in vitro" screening of new anti-parasitic drug candidates

An In-depth Technical Guide to "In Vitro" Screening of New Anti-Parasitic Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless global burden of parasitic diseases necessitates the continuous discovery and development of novel anti-parasitic therapeutics. In vitro screening serves as the cornerstone of these efforts, providing a rapid and cost-effective platform to identify and characterize promising lead compounds. This guide offers a comprehensive overview of the core principles, methodologies, and data interpretation strategies employed in the in vitro screening of new anti-parasitic drug candidates. It is designed to be a practical resource for researchers at all levels, from bench scientists to program leaders, engaged in the fight against parasitic infections.

The two primary strategies underpinning anti-parasitic drug discovery are phenotypic screening and target-based screening.[1][2] Phenotypic screening involves assessing the effect of compounds on the whole parasite, offering a holistic view of a compound's efficacy without a priori knowledge of its mechanism of action.[3][4] Conversely, target-based screening focuses on identifying molecules that interact with a specific, validated parasite target, such as an essential enzyme.[2][3] Both approaches have their merits and are often used in a complementary fashion to build a robust drug discovery pipeline.[1]

This guide will delve into the practical aspects of establishing and executing in vitro anti-parasitic screening campaigns, with a focus on data presentation, detailed experimental protocols, and the visualization of complex biological and experimental processes.

Data Presentation: Key Metrics in Anti-Parasitic Drug Screening

Quantitative data from screening assays are crucial for comparing the potency and selectivity of compounds. The following tables summarize key parameters and representative data from various anti-parasitic screening assays.

Table 1: Performance Metrics of High-Throughput Screening (HTS) Assays

| Assay Type | Parasite | Target | Throughput | Hit Rate (%) | Reference |

| Motility Assay | Haemonchus contortus | Phenotypic | 10,000 compounds/week | 0.05 | [5] |

| Yeast-based | Trypanosoma brucei | DHFR, NMT, PGK | Automated | Not specified | [6][7] |

| DNA Quantification | Plasmodium falciparum | Phenotypic | High | 1-2 (typical) | [8][9] |

| Luciferase Reporter | Toxoplasma gondii | Phenotypic | High | Not specified | [10][11] |

Table 2: IC50 Values of Known Anti-Parasitic Drugs in Various In Vitro Assays

| Drug | Parasite | Assay Type | IC50 (µM) | Reference |

| Chloroquine | Plasmodium falciparum (W2 strain) | Fluorometric (PicoGreen) | 0.08 - 0.1 | [12] |

| Benznidazole | Trypanosoma cruzi | Serum Inhibition | 2.71 | [13] |

| Levamisole | Haemonchus contortus | Motility | 1.91 | [14] |

| Ivermectin | Caenorhabditis elegans (surrogate) | Motility | 2.18 | [14] |

| Amphotericin B | Leishmania donovani | Colorimetric | 0.07 - 0.12 | [12] |

| Mebendazole | Trichuris muris | Motility | Not specified | [15] |

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful in vitro screening. The following sections provide step-by-step methodologies for key assays.

Protocol 1: High-Throughput Phenotypic Screening of Haemonchus contortus Larvae

This protocol is adapted from a method utilizing infrared light-interference to measure larval motility.[5]

1. Parasite Preparation:

- Culture H. contortus eggs to the L3 larval stage.

- Wash and suspend the larvae in a suitable buffer (e.g., PBS).

- Adjust the larval concentration to approximately 100 larvae per 50 µL.

2. Compound Plating:

- Prepare stock solutions of test compounds, typically in DMSO.

- In a 96-well microtiter plate, add the desired final concentration of each compound. Include positive (e.g., levamisole) and negative (DMSO vehicle) controls.

3. Assay Execution:

- Dispense 50 µL of the larval suspension into each well of the compound plate.

- Incubate the plate at a controlled temperature (e.g., 37°C).

4. Data Acquisition:

- At specified time points (e.g., 24, 48, 72 hours), measure larval motility using an automated system that detects movement via infrared light interference.

5. Data Analysis:

- Calculate the percentage of motility inhibition for each compound relative to the negative control.

- Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.

Protocol 2: Luciferase-Based Growth Assay for Intracellular Toxoplasma gondii

This protocol is based on the use of a transgenic parasite strain expressing luciferase.[10][11]

1. Host Cell Seeding:

- Seed human foreskin fibroblasts (HFFs) into a 96-well plate and grow to confluence.[16]

2. Parasite Infection:

- Culture a transgenic T. gondii strain expressing luciferase.

- Infect the confluent HFF monolayer with the luciferase-expressing parasites at a low multiplicity of infection (MOI).

- Incubate for 4 hours to allow for parasite invasion.[11]

3. Compound Treatment:

- After the 4-hour invasion period, remove the inoculum and add fresh culture medium containing the test compounds at various concentrations. Include appropriate controls.

4. Luminescence Measurement:

- At the desired endpoint (e.g., 48 or 72 hours post-infection), lyse the cells and add a luciferase substrate.[11]

- Measure the luminescence signal using a microplate reader.

5. Data Analysis:

- Calculate the percentage of parasite growth inhibition for each compound.

- Determine the IC50 values for active compounds.

Protocol 3: Yeast-Based Screen for Parasite Enzyme Inhibitors

This protocol utilizes genetically engineered yeast to screen for inhibitors of specific parasite enzymes.[6][7][17]

1. Yeast Strain Engineering:

- Genetically modify Saccharomyces cerevisiae to express the parasite target enzyme (e.g., dihydrofolate reductase).

- Co-express a fluorescent protein (e.g., GFP) to allow for monitoring of yeast growth.

- Create a parallel yeast strain expressing the human ortholog of the target enzyme for counter-screening.

2. High-Throughput Screening:

- In a multi-well plate format, dispense the engineered yeast cells into a suitable growth medium.

- Add compounds from a chemical library to each well.

- Incubate the plates under conditions that promote yeast growth.

3. Data Acquisition:

- Monitor yeast growth over time by measuring the fluorescence of the reporter protein.

4. Hit Identification and Validation:

- Identify compounds that inhibit the growth of the yeast expressing the parasite enzyme but not the yeast expressing the human enzyme.

- Validate these "hits" in secondary assays using the purified parasite enzyme and in whole-parasite assays.

Visualization of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.

Signaling Pathway: Dihydrofolate Reductase (DHFR) in Folate Metabolism

The folate biosynthesis pathway is a well-established target for anti-parasitic drugs. The enzyme dihydrofolate reductase (DHFR) is a key component of this pathway.

Caption: The role of DHFR in the folate pathway and its inhibition.

Experimental Workflow: High-Throughput Phenotypic Screening

The following diagram illustrates a typical workflow for a high-throughput phenotypic screen.

References

- 1. Antiparasitics discovery: from genotype to phenotype to compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches: Miniperspectives Series on Phenotypic Screening for Antiinfective Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

- 8. pubcompare.ai [pubcompare.ai]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Luciferase-Based Growth Assay to Quantify Intracellular Parasite Reproduction [jove.com]

- 11. app.jove.com [app.jove.com]

- 12. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Application of an Assay to Evaluate the Anti-Parasitic Effect of Humoral Responses against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. An automated high-throughput system for phenotypic screening of chemical libraries on C. elegans and parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Identifying Novel Molecular Targets for Anti-parasitic Agent 3: An In-depth Technical Guide

Disclaimer: "Anti-parasitic agent 3" is a placeholder name. This guide utilizes Ivermectin, a well-documented broad-spectrum anti-parasitic agent, as a practical and informative example for outlining the methodologies and strategies for identifying novel molecular targets.

Introduction

Ivermectin, a derivative of the avermectin family of macrocyclic lactones, is a cornerstone in the treatment of a wide array of parasitic infections in both human and veterinary medicine.[1][2] Its discovery was a landmark achievement, earning the 2015 Nobel Prize in Physiology or Medicine.[3][4] Traditionally, its potent anti-parasitic effect has been attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) found in invertebrates.[1][5] This interaction leads to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[6]

While GluCls are the primary and most well-understood target, emerging research has revealed that Ivermectin's biological activity is pleiotropic, interacting with a range of other molecular targets.[4][7] These secondary and novel targets may contribute to its broad-spectrum efficacy and are of significant interest for understanding potential new therapeutic applications, including antiviral and anticancer properties, and for overcoming emerging drug resistance.[3][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to identify and validate novel molecular targets for established anti-parasitic agents, using Ivermectin as a case study. It details key experimental protocols, presents quantitative data for known interactions, and visualizes critical pathways and workflows.

Known and Novel Molecular Targets of Ivermectin

Ivermectin's mechanism of action is complex, involving high-affinity interactions with its primary targets and modulation of several other ion channels and cellular pathways.

Primary Target: Glutamate-Gated Chloride Channels (GluCls)

The principal targets of Ivermectin are the GluCls, which are ligand-gated ion channels exclusive to invertebrates like nematodes and arthropods.[9] Ivermectin binds with high affinity to these channels, locking them in an open state.[9][10] This leads to a continuous influx of chloride ions, causing flaccid paralysis and death of the parasite.[11][12] The absence of GluCls in vertebrates makes them an excellent selective target for anti-parasitic therapy.[7]

Other Cys-loop Receptor Targets

At higher concentrations, Ivermectin can also modulate other members of the Cys-loop receptor family in both invertebrates and vertebrates. These include:

-

GABA-A Receptors (GABAARs): Ivermectin can act as a positive allosteric modulator of GABAARs, potentiating the effect of the inhibitory neurotransmitter GABA.[11][13]

-

Nicotinic Acetylcholine Receptors (nAChRs): The drug has been shown to interact with nematode nAChRs.[14][15]

-

Histamine-gated and pH-gated Chloride Channels: Other invertebrate-specific channels are also modulated by Ivermectin.[14]

Emerging and Novel Molecular Targets

Research is uncovering a growing list of potential new targets for Ivermectin, which may explain its broader biological effects.

-

Importin α/β1 (IMPα/β1): Ivermectin can inhibit the nuclear import of viral and host proteins by targeting the IMPα/β1 heterodimer.[6][16] This mechanism is central to its observed in-vitro antiviral activity and is being explored as a potential anti-parasitic target in apicomplexan parasites like Plasmodium.[16][17]

-

P2X4 Receptors: These are ATP-gated ion channels where Ivermectin acts as a positive allosteric modulator.[4][18]

-

Farnesoid X Receptor (FXR): Ivermectin has been identified as a novel ligand for this nuclear receptor, which is involved in metabolic regulation.[4]

-

G-protein-gated Inwardly Rectifying K+ (GIRK) Channels: A novel target activated by Ivermectin.[4][18]

-

Signal Recognition Particle (SRP): In Plasmodium falciparum, Ivermectin has been shown to block the nucleo-cytoplasmic shuttling of SRP, which is crucial for protein targeting.[15][19]

Quantitative Analysis of Ivermectin's Activity

The following tables summarize key quantitative data on Ivermectin's interaction with its molecular targets and its efficacy against various parasites.

Table 1: Binding Affinity and Potency at Key Molecular Targets

| Target | Organism/System | Method | Value | Reference |

|---|---|---|---|---|

| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | Electrophysiology | EC₅₀: ~0.1 ± 1.0 nM | [20] |

| GluClα3B | Haemonchus contortus | Radioligand Binding | K_d_: 0.35 ± 0.1 nM | [20] |

| hERG K+ Channel | Human | Electrophysiology | IC₅₀: ~13 µM | [4] |

| α1β2γ2L GABA-A Receptor | Human (in Xenopus oocytes) | Electrophysiology | Potentiation of GABA current |[11] |

Table 2: In Vitro and In Vivo Efficacy Against Parasites

| Parasite | Stage / Model | Dosage / Concentration | Efficacy | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | Asexual Blood Stage (in vitro) | IC₅₀: ~0.5 µM | 50% inhibition of growth | [14] |

| Plasmodium falciparum | Asymptomatic Human Infection | 300 µg/kg (3 days) | 90% parasite reduction in 24.1 hrs | [21] |

| Onchocerca cervicalis | Microfilariae (in ponies) | 200 µg/kg (IM) | >98-100% removal | [22] |

| Gasterophilus intestinalis | 2nd & 3rd Instar (in ponies) | 200 µg/kg (IM) | >98-100% removal | [22] |

| Strongyloides westeri | Adult (in mules) | 200 µg/kg (SC) | 100% efficacy |[22] |

Methodologies for Novel Target Identification & Validation

A multi-faceted approach combining computational, biochemical, and physiological methods is essential for identifying and validating novel drug targets.

Protocol 3.1: Computational Drug Repositioning

This in silico approach uses existing data to predict new drug-target interactions.

-

Data Acquisition: Gather gene expression profiles from parasite tissues or cells treated with the agent (Ivermectin) and from untreated controls. Public databases like TCGA can also be used.[23]

-

Signature Generation: Identify a unique gene expression "signature" that represents the biological effect of the drug.

-

Connectivity Map (cMap) Analysis: Use platforms like cMap to compare the drug's signature against a reference database of signatures from compounds with known mechanisms of action. A high correlation suggests a shared mechanism or pathway.

-

Pathway Analysis: Employ knowledge bases like Ingenuity Pathway Analysis (IPA) to map the differentially expressed genes to known signaling pathways (e.g., WNT/β-catenin signaling).[23] This can reveal molecular targets of the drug within those pathways.

-

In Silico Validation: Construct interaction networks to model how inhibiting the predicted targets with the drug would affect downstream pathways.[23]

Protocol 3.2: Radioligand Binding Assay

This biochemical assay directly measures the affinity of a drug for a putative target receptor.

-

Preparation of Target: Express and purify the recombinant target protein or prepare membrane fractions from cells or tissues known to express the target.

-

Radiolabeling: Utilize a radiolabeled version of the drug (e.g., [³H]Ivermectin).

-

Binding Reaction: Incubate the target preparation with increasing concentrations of the radiolabeled drug.

-

Separation: Separate the bound drug-receptor complexes from the unbound drug, typically via rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Perform saturation binding analysis to determine the equilibrium dissociation constant (K_d_), a measure of binding affinity, and the maximum number of binding sites (B_max_).[20]

Protocol 3.3: Electrophysiological Analysis in Xenopus Oocytes

This method is the gold standard for characterizing the function of ion channels and the effect of modulators.

-

Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis frogs.

-

cRNA Injection: Synthesize complementary RNA (cRNA) encoding the ion channel subunit(s) of interest and microinject it into the oocytes.

-

Incubation: Allow 2-7 days for the oocytes to express the channel proteins and insert them into the cell membrane.

-

Two-Electrode Voltage Clamp (TEVC): Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the chamber with a solution containing the agonist (e.g., glutamate) to elicit a baseline current. Then, co-apply the agonist with varying concentrations of the test agent (Ivermectin).

-

Data Recording and Analysis: Record the changes in membrane current. Plot a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition).[20]

Protocol 3.4: In Vitro Parasite Growth Inhibition Assay

These assays measure the direct effect of a compound on parasite viability and replication. (Example for P. falciparum blood stages).

-

Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.

-

Drug Dilution: Prepare a series of dilutions of the test agent in culture medium.

-

Treatment: Add the drug dilutions to the parasite culture at the ring stage and incubate for a full replication cycle (e.g., 48-72 hours).

-

Quantification of Growth: Measure parasite growth. Common methods include:

-

SYBR Green I-based Assay: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence as a proxy for parasite number.

-

[³H]-hypoxanthine Incorporation Assay: Add radiolabeled hypoxanthine, which is incorporated by viable parasites into their nucleic acids. Measure incorporated radioactivity.[24]

-

-

Data Analysis: Calculate the percent inhibition of growth at each drug concentration compared to an untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.

Caption: Ivermectin's primary mechanism of action on the parasite GluCl channel.

Caption: Ivermectin's inhibition of the Importin α/β1 nuclear transport pathway.

Caption: Experimental workflow for novel molecular target identification and validation.

Conclusion

The exploration of novel molecular targets for established drugs like Ivermectin is a critical frontier in anti-parasitic drug development. While the primary mechanism of action through glutamate-gated chloride channels is well-defined, the identification of secondary targets such as the importin nuclear transport system opens new avenues for understanding its full therapeutic potential and for developing strategies to counteract drug resistance. The integrated workflow presented here—from in silico prediction to biochemical and physiological validation—provides a robust framework for researchers. By applying these detailed methodologies, the scientific community can continue to uncover the complex pharmacology of potent anti-parasitic agents, paving the way for novel therapeutic applications and the development of next-generation treatments.

References

- 1. Ivermectin - Wikipedia [en.wikipedia.org]

- 2. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ivermectin? [synapse.patsnap.com]

- 7. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Ivermectin Related Compound Moxidectin Can Target Apicomplexan Importin α and Limit Growth of Malarial Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Efficacy and safety of ivermectin for the treatment of Plasmodium falciparum infections in asymptomatic male and female Gabonese adults – a pilot randomized, double-blind, placebo-controlled single-centre phase Ib/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scispace.com [scispace.com]

- 24. journals.asm.org [journals.asm.org]

De Novo Design and Synthesis of Potent Anti-Parasitic Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant parasitic strains necessitates the development of novel therapeutic agents. "De novo" drug design, a computational and synthetic strategy, offers a powerful approach to discover and create entirely new molecules with potent anti-parasitic activity. This guide provides an in-depth overview of the core principles, experimental methodologies, and successful applications of this strategy in the fight against parasitic diseases.

The "De Novo" Drug Design Workflow

De novo drug design is an iterative and multidisciplinary process that integrates computational modeling, organic synthesis, and biological testing. The overarching goal is to design and create novel molecules with high affinity and selectivity for a specific parasitic target.

The logical workflow of a typical de novo drug design project can be visualized as follows:

Key Parasitic Drug Targets and Signaling Pathways

Effective anti-parasitic drug design often focuses on pathways and enzymes that are essential for the parasite's survival but are absent or significantly different in the human host. This selective targeting minimizes potential side effects.

The Apicoplast: A Key Target in Apicomplexan Parasites

Apicomplexan parasites, such as Plasmodium falciparum (the causative agent of malaria), possess a non-photosynthetic plastid called the apicoplast. This organelle houses several vital metabolic pathways that are distinct from the host's metabolism, making it an attractive target for drug development.[1][2] Key pathways include the non-mevalonate pathway for isoprenoid synthesis and a type II fatty acid synthesis (FASII) pathway.[3][4]

Mitogen-Activated Protein Kinase (MAPK) Signaling in Leishmania

Protozoan parasites like Leishmania utilize signaling pathways to adapt to the host environment and evade the immune response. The mitogen-activated protein kinase (MAPK) cascade is a crucial pathway involved in these processes.[5][6] Targeting components of the parasite's MAPK pathway, or modulating the host's MAPK response to infection, presents a viable strategy for anti-parasitic intervention.[1][7]

Data Presentation: Structure-Activity Relationship of Anti-parasitic Compounds

A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). This is often achieved by synthesizing a series of related compounds (analogs) and evaluating their potency. The following tables summarize the in vitro anti-parasitic activity and cytotoxicity of several classes of novel compounds.

Pyrimido[5,4-d]pyrimidine Derivatives against T. brucei and L. infantum

The pyrimido[5,4-d]pyrimidine scaffold has been explored for its potential as a source of new anti-trypanosomal and anti-leishmanial agents.[8]

| Compound | R | T. brucei IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity CC50 (µM) on THP1 cells | Selectivity Index (SI) [T. brucei] |

| 5a | 4-OCH3C6H4 | 5.3 ± 0.1 | >10 | >100 | >18.9 |

| 5j | 3-OHC6H4 | 13.4 ± 1.1 | >10 | >100 | >7.5 |

| 5q | 4-pyridinyl | 4.3 ± 0.3 | >10 | >100 | >23.3 |

| 4c | 3-(4'-pyridinylCH2O)C6H4 | 0.94 ± 0.04 | 3.13 ± 0.05 | >100 | >107 |

Data sourced from ACS Med. Chem. Lett. 2022, 13, 8, 1311–1318.[8]

6-Chloro-2-arylvinylquinoline Derivatives against P. falciparum

A series of 6-chloro-2-arylvinylquinolines were synthesized and evaluated for their anti-malarial activity against a chloroquine-resistant strain of P. falciparum (Dd2).

| Compound | R | P. falciparum Dd2 IC50 (nM) | Cytotoxicity CC50 (µM) on HEK293T cells | Selectivity Index (SI) |

| 8 | 4-OCH3 | 18 ± 2 | >20 | >1111 |

| 12 | 4-F | 15 ± 1 | >20 | >1333 |

| 24 | 3,4,5-(OCH3)3 | 4.0 ± 0.3 | >20 | >5000 |

| 32 | 2-Naphthyl | 6.0 ± 0.5 | >20 | >3333 |

Data adapted from J. Med. Chem. 2020, 63, 21, 12935–12957.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of novel anti-parasitic compounds.

Synthesis of a Potent Anti-malarial: 6-Chloro-2-(3,4,5-trimethoxystyryl)quinoline (Compound 24)

This protocol describes the synthesis of a highly active 6-chloro-2-arylvinylquinoline derivative.[9]

Materials:

-

6-Chloro-2-methylquinoline

-

3,4,5-Trimethoxybenzaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsNH2)

-

Xylene

-

Dichloromethane (DCM)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 6-chloro-2-methylquinoline (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.2 eq), and p-toluenesulfonic acid monohydrate (0.2 eq) in xylene (5 mL per mmol of quinoline) is heated at 130 °C for 12 hours in a sealed tube.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the desired product, compound 24 , as a solid.

In Vitro Anti-parasitic Activity Assay (T. brucei)

This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.[8]

Materials:

-

Trypanosoma brucei brucei (e.g., Lister 427 strain)

-

HMI-9 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in dimethyl sulfoxide (DMSO)

-

Resazurin solution (0.125 mg/mL in PBS)

-

96-well microtiter plates

-

Fluorescence plate reader (560 nm excitation, 590 nm emission)

Procedure:

-

T. brucei trypomastigotes are cultured in HMI-9 medium at 37 °C with 5% CO2.

-

A suspension of parasites is prepared at a concentration of 2 x 105 cells/mL.

-

100 µL of the parasite suspension is added to each well of a 96-well plate.

-

The test compounds are serially diluted and added to the wells in triplicate. A DMSO control (vehicle) and a positive control (e.g., suramin) are included.

-

The plates are incubated for 48 hours at 37 °C with 5% CO2.

-

20 µL of resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.

-

Fluorescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Mammalian Cell Cytotoxicity Assay

This protocol describes a standard MTT assay to assess the cytotoxicity of compounds on a mammalian cell line (e.g., THP-1).[8]

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

THP-1 cells are seeded into a 96-well plate at a density of 1 x 105 cells/well in 100 µL of medium.

-

The cells are allowed to attach and grow for 24 hours at 37 °C with 5% CO2.

-

The test compounds are serially diluted and added to the wells. A DMSO control is included.

-

The plates are incubated for 48 hours.

-

10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

The plates are incubated overnight at 37 °C.

-

Absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Conclusion

De novo design and synthesis represent a paradigm shift in the discovery of anti-parasitic drugs. By leveraging computational tools to explore novel chemical space and focusing on parasite-specific targets, this approach has the potential to deliver a new generation of therapeutics that can overcome existing resistance mechanisms. The integration of rational design, efficient synthesis, and robust biological evaluation, as outlined in this guide, is essential for the successful development of potent and selective anti-parasitic molecules. Continued innovation in all these areas will be critical to addressing the global health challenges posed by parasitic diseases.

References

- 1. Activation of the MAPK, ERK, following Leishmania amazonensis Infection of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]

- 4. Design, synthesis and biological study of new antiparasitic spiroarsoranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of p38 Mitogen-Activated Protein Kinase Attenuates Leishmania donovani Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Temporary Shutdown of ERK1/2 Phosphorylation Is Associated With Activation of Adaptive Immune Cell Responses and Disease Progression During Leishmania amazonensis Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Activity Spectrum of Anti-parasitic Agent 3 (MMV367/GSK701): A Focused Antimalarial Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-parasitic agent 3, identified by the CAS number 2366983-10-8 and further developed under the identifiers MMV367 and GSK701, is a novel pyrrolidinamide compound initially characterized as an agent active against drug-resistant parasites. Extensive investigation has revealed its primary and potent activity is directed against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. This technical guide synthesizes the current publicly available data on this compound, focusing on its demonstrated anti-malarial efficacy, its mechanism of action, and the experimental protocols utilized in its early-stage clinical evaluation. While initial vendor descriptions suggested a broad anti-parasitic profile, current scientific literature predominantly supports its role as a specialized antimalarial agent. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

The emergence and spread of drug-resistant parasites pose a significant threat to global health. The discovery of novel chemical entities with unique mechanisms of action is paramount to overcoming this challenge. This compound (MMV367/GSK701) emerged from high-throughput phenotypic screening as a promising candidate. This guide delves into the scientific evidence to delineate its true spectrum of activity, providing a clear and concise summary of its biological profile.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | Methanone, [(3R)-3-(4-fluorophenyl)-1-pyrrolidinyl][4-[(2R)-2-hydroxy-3-(2H-tetrazol-2-yl)propoxy]phenyl]- |

| Molecular Formula | C21H22FN5O3 |

| Molecular Weight | 411.43 g/mol |

| CAS Number | 2366983-10-8 |

| Alternative Names | MMV367, GSK701, GSK3772701, MMV1582367 |

Spectrum of Anti-parasitic Activity

Despite initial broad claims of activity against "drug resistant parasites," the available scientific literature overwhelmingly focuses on the potent efficacy of this compound against Plasmodium falciparum. Preclinical studies have demonstrated its rapid activity against asexual blood stages of P. falciparum, with no cross-resistance to existing antimalarial drugs[1][2]. While its activity against other parasites such as Leishmania, Trypanosoma, or various helminths has been investigated through broad screening initiatives of compound libraries like those from Medicines for Malaria Venture (MMV), no specific published data currently confirms significant activity of MMV367 against these other parasitic organisms. Therefore, this agent is best characterized as a potent and specific antimalarial compound. Medicines for Malaria Venture notes its lower potency against P. vivax and P. knowlesi[3].

Quantitative In Vivo Efficacy against Plasmodium falciparum

A first-in-human, Phase 1b study was conducted to assess the safety and pharmacokinetic/pharmacodynamic relationship of MMV367 in adult participants experimentally infected with blood-stage P. falciparum. While all participants required rescue treatment by day 4 post-administration, the study allowed for the characterization of the compound's in vivo activity and informed its potential for further development as a single-dose treatment for uncomplicated malaria[4].

Mechanism of Action and Signaling Pathway

This compound belongs to the pyrrolidinamide class of compounds. Its mechanism of action is novel among antimalarial drugs, involving the interference with the function of Plasmodium falciparum acyl-CoA synthetase 10/11[1][2][3]. This enzyme is crucial for the parasite's fatty acid metabolism, and its inhibition disrupts essential cellular processes, leading to parasite death. Conditional knockdown experiments have confirmed that acyl-CoA synthetase 10 is essential for the survival of asexual blood-stage parasites, highlighting this pathway as a key vulnerability[1][2].

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

The following outlines the methodology of the first-in-human study of MMV367, providing insight into its clinical evaluation.

First-in-Human Clinical Trial Protocol (NCT05507970)

This study was designed to evaluate the safety, tolerability, and pharmacokinetics of orally administered MMV367 in healthy participants[2][5].

-

Study Design: The trial consisted of three parts:

-

Part 1: A randomized, double-blind, placebo-controlled, single ascending dose study in fasted healthy participants. Doses administered were 100 mg, 300 mg, 750 mg, and 1500 mg[5].

-

Part 2: A randomized, open-label, crossover pilot study to assess the effect of food on a single 440 mg dose of MMV367[5].

-

Part 3: Administration of 400 mg of MMV367 once daily for three days[6].

-

-

Participants: 47 healthy male and female participants were enrolled[5][7].

-

Pharmacokinetic Sampling and Analysis: Plasma concentrations of MMV367 were measured at various time points post-dosing to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2)[2][5].

-

Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests[2][5].

Figure 2: Workflow of the first-in-human clinical trial of MMV367.

Summary of Key Findings

The following tables summarize the key pharmacokinetic and safety data from the first-in-human study of MMV367.

Table 1: Pharmacokinetic Parameters of Single Ascending Doses (Fasted)[2][5]

| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |

| 100 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |

| 300 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |

| 750 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |

| 1500 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |

| Approximate dose proportionality was observed across the dose range. |

Table 2: Food Effect on Pharmacokinetics of a Single 440 mg Dose[2][5]

| Parameter | Fed vs. Fasted Ratio (%) | 90% Confidence Interval |

| Cmax | 161.4 | 148.3 - 175.6 |

| AUC | 130.4 - 132.9 | 122.2 - 142.3 |

Table 3: Safety and Tolerability[2][5]

| Observation | Finding |

| Treatment-Emergent Adverse Events (TEAEs) | 36.8% in MMV367 group vs. 44.4% in placebo group. |

| Drug-Related TEAEs | Two events reported. |

| Serious or Severe TEAEs | None reported. |

| Clinically Relevant Changes | No significant changes in ECGs, vital signs, or laboratory tests. |

Conclusion

This compound (MMV367/GSK701) is a promising new antimalarial candidate with a novel mechanism of action targeting P. falciparum acyl-CoA synthetase 10/11. Its activity against both drug-sensitive and resistant strains of the malaria parasite, coupled with a favorable safety and pharmacokinetic profile in early human trials, positions it as a valuable asset in the fight against malaria. While the initial designation as a broad-spectrum "anti-parasitic agent" is not strongly supported by the current body of published scientific evidence, its focused and potent anti-malarial properties are of significant interest to the research and drug development community. Further studies are warranted to explore its full therapeutic potential, potentially in combination with other antimalarial agents, and to definitively delineate its activity, if any, against other parasitic pathogens.

References

- 1. First‐in‐human safety, tolerability, pharmacokinetics and pilot food‐effect study of the candidate antimalarial compound MMV367 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First‐in‐human safety, tolerability, pharmacokinetics and pilot food‐effect study of the candidate antimalarial compound MMV367 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GSK701 | Medicines for Malaria Venture [mmv.org]

- 4. MMV367 / GSK, Medicines for Malaria Venture [delta.larvol.com]

- 5. First-in-human safety, tolerability, pharmacokinetics and pilot food-effect study of the candidate antimalarial compound MMV367 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MMV367 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. First-in-human safety, tolerability, pharmacokinetics and pilot food-effect study of the candidate antimalarial compound MMV367 | Medicines for Malaria Venture [mmv.org]

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Testing of "Anti-parasitic agent 3"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of "Anti-parasitic agent 3," a novel investigational compound. The following sections outline standardized models and procedures for assessing the efficacy of this agent against two major classes of parasites: protozoa, represented by Leishmania donovani (the causative agent of visceral leishmaniasis), and helminths, represented by Schistosoma mansoni (a causative agent of schistosomiasis).

Visceral Leishmaniasis: Leishmania donovani Murine Model

The murine model of visceral leishmaniasis is a well-established system for primary in vivo screening of anti-leishmanial drug candidates. BALB/c mice are highly susceptible to L. donovani infection, which mimics key aspects of human visceral leishmaniasis, including parasite replication in the liver and spleen.[1][2]

Data Presentation: Efficacy of this compound against L. donovani

Table 1: Parasite Load Reduction in Liver and Spleen of L. donovani-infected BALB/c Mice

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Liver Parasite Load (LDU ± SD) | % Inhibition | Mean Spleen Parasite Load (LDU ± SD) | % Inhibition |

| Vehicle Control | - | Oral | 15,240 ± 1,850 | - | 8,960 ± 1,120 | - |

| This compound | 10 | Oral | 8,534 ± 970 | 44.0 | 4,838 ± 650 | 46.0 |

| This compound | 25 | Oral | 3,048 ± 450 | 80.0 | 1,702 ± 280 | 81.0 |

| This compound | 50 | Oral | 914 ± 180 | 94.0 | 537 ± 110 | 94.0 |

| Amphotericin B | 1 | Intravenous | 457 ± 95 | 97.0 | 269 ± 60 | 97.0 |

LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams. SD: Standard Deviation.

Table 2: Effect of this compound on Splenomegaly and Hepatomegaly

| Treatment Group | Dose (mg/kg/day) | Mean Spleen Weight (g ± SD) | % Reduction in Splenomegaly | Mean Liver Weight (g ± SD) | % Reduction in Hepatomegaly |

| Naive (Uninfected) | - | 0.12 ± 0.02 | - | 1.25 ± 0.15 | - |

| Vehicle Control | - | 0.85 ± 0.11 | - | 2.54 ± 0.28 | - |

| This compound | 10 | 0.62 ± 0.08 | 31.5 | 2.11 ± 0.21 | 26.8 |

| This compound | 25 | 0.35 ± 0.05 | 68.5 | 1.68 ± 0.19 | 58.9 |

| This compound | 50 | 0.18 ± 0.03 | 91.8 | 1.39 ± 0.16 | 78.8 |

| Amphotericin B | 1 | 0.15 ± 0.02 | 95.9 | 1.31 ± 0.14 | 84.2 |

Experimental Protocol: L. donovani Efficacy Testing

This protocol details the in vivo assessment of "this compound" in a murine model of visceral leishmaniasis.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Leishmania donovani promastigotes (e.g., strain AG83)

-

Culture medium (e.g., M199)

-

"this compound"

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Positive control drug (e.g., Amphotericin B)

-

Phosphate-buffered saline (PBS)

-

Giemsa stain

-

Microscope slides

-

Light microscope

Procedure:

-

Parasite Preparation: Culture L. donovani promastigotes in M199 medium at 25°C to stationary phase.

-

Infection: Infect BALB/c mice via intravenous (tail vein) injection with 1 x 10⁷ stationary-phase promastigotes in 100 µL of PBS.

-

Treatment Initiation: Begin treatment on day 7 post-infection. Randomly assign mice to treatment groups (n=5-8 per group):

-

Vehicle control

-

"this compound" at various doses

-

Positive control (Amphotericin B)

-

-

Drug Administration: Administer "this compound" and the vehicle orally once daily for 5 consecutive days. Administer Amphotericin B intravenously.

-

Endpoint: Euthanize mice on day 14 post-infection (2 days after the last treatment).

-

Organ Harvest: Aseptically remove the liver and spleen and weigh them.

-

Parasite Load Determination:

-

Prepare impression smears of the liver and spleen on microscope slides.

-

Fix the smears with methanol and stain with Giemsa.

-

Determine the number of amastigotes per 1000 host cell nuclei under a light microscope (1000x magnification).

-

Calculate the Leishman-Donovan Units (LDU) for each organ.

-

Workflow Diagram

Caption: Workflow for in vivo efficacy testing against L. donovani.

Schistosomiasis: Schistosoma mansoni Murine Model

The mouse model of schistosomiasis is the standard for evaluating the in vivo efficacy of anti-schistosomal compounds.[3][4] This model allows for the assessment of drug activity against both adult and juvenile stages of the parasite.

Data Presentation: Efficacy of this compound against S. mansoni

Table 3: Worm Burden Reduction in S. mansoni-infected Mice

| Treatment Group | Dose (mg/kg) | Treatment Schedule (days post-infection) | Mean Total Worm Burden ± SD | % Reduction | Mean Female Worm Burden ± SD | % Reduction | Mean Male Worm Burden ± SD | % Reduction |

| Vehicle Control | - | 49 | 45.6 ± 5.8 | - | 22.1 ± 3.1 | - | 23.5 ± 2.9 | - |

| This compound | 100 | 49 | 31.2 ± 4.5 | 31.6 | 14.8 ± 2.5 | 33.0 | 16.4 ± 2.2 | 30.2 |

| This compound | 200 | 49 | 15.5 ± 3.1 | 66.0 | 7.1 ± 1.8 | 67.9 | 8.4 ± 1.5 | 64.3 |

| This compound | 400 | 49 | 5.9 ± 1.9 | 87.1 | 2.5 ± 1.1 | 88.7 | 3.4 ± 0.9 | 85.5 |

| Praziquantel | 400 | 49 | 2.1 ± 1.2 | 95.4 | 0.8 ± 0.5 | 96.4 | 1.3 ± 0.7 | 94.5 |

Table 4: Fecal Egg Reduction and Liver Egg Burden in S. mansoni-infected Mice

| Treatment Group | Dose (mg/kg) | Mean Fecal Eggs per Gram ± SD | % Reduction | Mean Liver Eggs per Gram ± SD | % Reduction |

| Vehicle Control | - | 8,540 ± 1,230 | - | 25,680 ± 3,450 | - |

| This compound | 100 | 6,120 ± 980 | 28.3 | 19,870 ± 2,980 | 22.6 |

| This compound | 200 | 2,980 ± 650 | 65.1 | 9,430 ± 1,560 | 63.3 |

| This compound | 400 | 970 ± 210 | 88.6 | 3,120 ± 780 | 87.9 |

| Praziquantel | 400 | 350 ± 95 | 95.9 | 1,250 ± 340 | 95.1 |

Experimental Protocol: S. mansoni Efficacy Testing

This protocol outlines the procedure for assessing the in vivo efficacy of "this compound" against adult S. mansoni in a murine model.

Materials:

-

Female Swiss Webster mice (4-5 weeks old)

-

Schistosoma mansoni cercariae

-

Snail intermediate hosts (Biomphalaria glabrata)

-

"this compound"

-

Vehicle for drug administration

-

Positive control drug (Praziquantel)

-

Saline solution

-

Potassium hydroxide (KOH) solution (5%)

Procedure:

-

Infection: Expose mice to approximately 80-100 S. mansoni cercariae via subcutaneous injection or abdominal skin penetration.

-

Treatment: On day 49 post-infection (when worms are mature adults), randomly assign mice to treatment groups (n=5-8 per group).

-

Drug Administration: Administer a single oral dose of "this compound," vehicle, or Praziquantel.

-

Fecal Egg Count: Collect fecal pellets from each mouse on day 55 post-infection to determine eggs per gram.

-

Endpoint: Euthanize mice on day 56 post-infection.

-

Worm Recovery (Hepatic Portal Perfusion):

-

Perfuse the hepatic portal vein and mesenteric veins with saline to recover adult worms.

-

Count the total number of male and female worms.

-

-

Liver Egg Burden:

-

Collect and weigh the liver.

-

Digest a known weight of liver tissue in 5% KOH solution overnight at 37°C.

-

Count the number of eggs in a known volume of the digestate and calculate eggs per gram of liver tissue.

-

Logical Relationship Diagram

Caption: Causal relationships in S. mansoni drug efficacy testing.

Advanced In Vivo Imaging Models

For certain parasitic infections, transgenic parasite lines expressing reporter genes such as luciferase or fluorescent proteins can be utilized for non-invasive, real-time imaging of parasite burden and drug efficacy.[5][6][7][8][9] This approach can significantly reduce the time and number of animals required for efficacy studies.

Signaling Pathway: Hypothetical Mechanism of Action of this compound

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by "this compound," leading to parasite death. This could involve interference with essential metabolic pathways, signal transduction, or host-parasite interactions. Further mechanistic studies would be required to validate the specific target.

Caption: Hypothetical mechanism of "this compound".

References

- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.asm.org [journals.asm.org]

- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small animal in vivo imaging of parasitic infections: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic and pharmacodynamic analysis of "Anti-parasitic agent 3"

This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic analysis of "Anti-parasitic agent 3." To offer a realistic and data-driven example, this document is based on the well-characterized anti-parasitic drug, Ivermectin.

Application Notes: Pharmacokinetic & Pharmacodynamic Profile

Overview

This compound is a potent, broad-spectrum anti-parasitic agent belonging to the avermectin family of macrocyclic lactones.[1][2] It is effective against a wide range of endo- and ectoparasites, including nematodes and arthropods.[2][3] Its primary application in humans is for the treatment of onchocerciasis (river blindness), strongyloidiasis, and scabies.[1][2][4]

Pharmacodynamics (PD): Mechanism of Action

The primary mechanism of action for this compound is the disruption of nerve and muscle function in invertebrates.[1]

-

Target: The agent binds selectively and with high affinity to glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of parasites.[4][5][6]

-

Effect: This binding locks the channel in an open conformation, leading to an increased influx of chloride ions (Cl-).[1][7]

-

Result: The increased chloride flow causes hyperpolarization of the neuronal or muscle cell membrane, resulting in flaccid paralysis and subsequent death of the parasite.[1][6][8]

-

Selectivity: The agent has a high safety margin in mammals because it does not readily cross the blood-brain barrier, and mammalian glutamate-gated chloride channels are confined to the central nervous system.[1]

Pharmacokinetics (PK)

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism. It is administered orally.[9]

-

Absorption: The agent is absorbed rapidly after oral administration, with time to maximum plasma concentration (Tmax) occurring at approximately 4 hours.[10] Co-administration with a high-fat meal can increase bioavailability by about 2.6 times.[10]

-

Distribution: Being highly lipophilic, the agent is widely distributed throughout the body.[9] It exhibits high plasma protein binding, around 93%.[1][11]

-

Metabolism: The agent is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[9][12][13] This results in the formation of at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[9][12]

-